2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic building blocks like acetylenic amines and advancing through processes such as electrochemical synthesis to form intermediates like 5-methylene-1,3-oxazolidin-2-ones, which are crucial in building complex molecular architectures (Feroci et al., 2005). Synthesis routes can include various strategies, such as the use of amino acids and their derivatives to construct core structures like oxazolidinones, which are pivotal in the formation of complex molecules (Tsuge et al., 1987).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by advanced techniques like X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the conformation, stereochemistry, and electronic environment of the molecule. The structural intricacies, such as the helical folding observed in similar compounds, highlight the significance of conformational analysis in understanding the molecule's behavior and reactivity (Luppi et al., 2004).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups, leading to a variety of chemical transformations. For example, the presence of oxazolidinone and anilino groups can facilitate nucleophilic addition reactions, electrophilic substitutions, and other organic transformations essential for further modifications and derivatizations of the molecule (Kawano et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's characterization and its applications in various fields. These properties are determined by the molecular structure and the nature of the functional groups present in the compound. Understanding these properties is essential for handling the compound and predicting its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are defined by the compound's functional groups and overall molecular architecture. The oxazolidinone core, for example, imparts specific reactivity patterns that are crucial for the compound's chemical behavior and its interactions with other molecules (Feroci et al., 2005).
Scientific Research Applications
Synthesis of Natural and Non-Natural α-Amino Acids
- Burger et al. (1992) explored the synthesis of various natural and nonnatural α-amino acids and their derivatives using related compounds. Their research highlights the potential of such chemical structures in the synthesis of amino acids, which are fundamental in various biochemical processes (Burger, Rudolph, Neuhauser, & Gold, 1992).
Hydrolysis Studies and Tautomerism
- The work by Iwanami et al. (1964) focused on the hydrolysis of related compounds and their conversion into pyruvic acid, carbon dioxide, and amines. This study contributes to understanding the chemical behavior and stability of such compounds under different conditions (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Synthesis of Heterocyclic Systems
- Chernysheva, Bogolyubov, and Semenov (1999) investigated the reactions of similar compounds with amines to form new heterocyclic systems. This research is significant in the field of organic chemistry for developing novel compounds with potential applications in various fields (Chernysheva, Bogolyubov, & Semenov, 1999).
Antimicrobial Activity of Derivatives
- A study by Habib, Hassan, and El‐Mekabaty (2013) on novel quinazolinone derivatives, which are structurally related, showed antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis of β-Amino Alcohol Precursors
- Schierle-Arndt, Kolter, Danielmeier, and Steckhan (2001) described the synthesis of enantiomerically pure 2-oxazolidinones, essential as precursors for pharmacologically active compounds. This research demonstrates the relevance of similar compounds in medicinal chemistry (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).
Synthesis of Luminescent Compounds
- Shershukov and Krasovitskii (1977) synthesized luminescent compounds using similar oxazolidinones, indicating potential applications in material science and imaging technologies (Shershukov & Krasovitskii, 1977).
properties
IUPAC Name |
2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIIYAHXMBQSV-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-((4-(5-((5-Chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)ethoxy)acetic acid hydrochloride |
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